Methyl perfluorocyclohexyl ketone
Overview
Description
Methyl perfluorocyclohexyl ketone is a fluorinated organic compound with the molecular formula C8H3F11O. It is characterized by a perfluorinated cyclohexyl ring attached to a methyl ketone group. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl perfluorocyclohexyl ketone can be synthesized through several methods. One common approach involves the reaction of perfluorocyclohexyl iodide with methyl magnesium bromide, followed by oxidation using a suitable oxidizing agent such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) . The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl perfluorocyclohexyl ketone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Perfluorocyclohexyl carboxylic acid
Reduction: Perfluorocyclohexyl alcohol
Substitution: Various substituted perfluorocyclohexyl derivatives
Scientific Research Applications
Methyl perfluorocyclohexyl ketone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which methyl perfluorocyclohexyl ketone exerts its effects is primarily through its interactions with molecular targets such as enzymes and proteins. The perfluorinated cyclohexyl ring provides a hydrophobic environment that can influence the binding affinity and specificity of the compound to its targets. Additionally, the ketone group can participate in various chemical reactions, further modulating its activity .
Comparison with Similar Compounds
Similar Compounds
Perfluorocyclohexanone: Similar in structure but lacks the methyl group, leading to different reactivity and applications.
Perfluorocyclohexyl alcohol: The reduced form of methyl perfluorocyclohexyl ketone, with different chemical properties and uses.
Perfluorocyclohexyl carboxylic acid: The oxidized form, used in different industrial applications.
Uniqueness
This compound stands out due to its unique combination of a perfluorinated cyclohexyl ring and a methyl ketone group. This structure imparts high thermal stability, resistance to chemical reactions, and versatility in various applications, making it a valuable compound in both research and industry .
Biological Activity
Methyl perfluorocyclohexyl ketone (MPC) is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of MPC, focusing on its mechanisms of action, toxicological profiles, and implications for health and disease.
Chemical Structure and Properties
MPC belongs to a class of compounds known as perfluorinated ketones. Its structure includes a cyclohexane ring fully substituted with fluorine atoms, which imparts distinctive physicochemical properties such as high stability and lipophilicity. The presence of the ketone functional group enhances its reactivity, making it a subject of interest in various biochemical applications.
The biological activity of MPC is primarily attributed to its ability to interact with various biological targets. Research indicates that fluorinated compounds can modulate enzyme activity, particularly proteases, which are crucial in numerous physiological processes.
Inhibition of Proteolytic Enzymes
MPC and similar fluorinated ketones have been shown to inhibit serine and cysteine proteases effectively. These enzymes play significant roles in cell signaling, apoptosis, and immune responses. The inhibition mechanism typically involves the formation of covalent bonds with the active site of the enzyme, thereby blocking substrate access and preventing enzymatic activity .
Toxicological Profiles
Understanding the toxicological aspects of MPC is critical for assessing its safety for potential therapeutic applications. Studies have highlighted several adverse effects associated with exposure to fluorinated compounds:
- Acute Toxicity : High doses of MPC can lead to symptoms such as gastrointestinal distress, neurological impairment, and respiratory issues. For instance, exposure to elevated concentrations has been linked to central nervous system depression and metabolic acidosis .
- Chronic Exposure : Long-term exposure may result in cumulative toxicity effects, including liver damage and alterations in metabolic enzyme activities. Specifically, compounds like methyl ethyl ketone (MEK), which share structural similarities with MPC, have demonstrated significant hepatic enzyme induction .
Case Studies
Several case studies illustrate the biological implications of MPC exposure:
- Neurological Effects : A case involving a worker exposed to paint containing MEK revealed persistent neurological symptoms post-exposure. This included cognitive deficits and motor coordination issues, suggesting that similar compounds like MPC could pose risks under certain conditions .
- Inflammatory Responses : In animal models, administration of fluorinated ketones has shown to modulate inflammatory responses by inhibiting key proteases involved in immune activation. For example, studies demonstrated that specific peptidyl fluoromethyl ketones could reduce inflammation in arthritic models by targeting cathepsin B activity .
Research Findings
Recent studies have focused on the synthesis and application of MPC in medicinal chemistry:
- Synthesis Techniques : Advances in synthetic methods allow for the efficient production of MPC derivatives with tailored biological activities. These derivatives can serve as probes for studying proteolytic pathways and developing targeted therapies for diseases such as cancer .
- Therapeutic Potential : The ability of MPC to selectively inhibit proteases positions it as a candidate for drug development aimed at treating conditions characterized by excessive proteolytic activity, including certain cancers and viral infections .
Data Table: Biological Activity Summary
Biological Activity | Mechanism | Implications |
---|---|---|
Protease Inhibition | Covalent modification of active sites | Potential therapeutic use in cancer treatment |
Neurological Effects | CNS depression at high doses | Risk assessment for occupational exposure |
Inflammatory Modulation | Inhibition of cathepsin B | Therapeutic strategies for autoimmune diseases |
Properties
IUPAC Name |
1-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F11O/c1-2(20)3(9)4(10,11)6(14,15)8(18,19)7(16,17)5(3,12)13/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQJWAHHOLBOEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F11O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001202413 | |
Record name | 1-(1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001202413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261761-77-7 | |
Record name | 1-(1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261761-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001202413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.